Sorbitanmonooleat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Sorbitanmonooleat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Emulgator und Stabilisator in verschiedenen chemischen Formulierungen verwendet.

Biologie: Wird in der biologischen Gewebetechnik und als Dispergiermittel für biologische Proben eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch seine tensidischen Eigenschaften aus. Es reduziert die Oberflächenspannung zwischen verschiedenen Phasen und ermöglicht so die Bildung stabiler Emulsionen. Die beteiligten molekularen Ziele und Pfade umfassen die Wechselwirkung mit Lipiddoppelschichten und die Stabilisierung emulgierter Tröpfchen .

Wirkmechanismus

Target of Action

Sorbitan monooleate, also known as Span 80, primarily targets the interface between oil and water in various products . It acts as a non-ionic surfactant, meaning it reduces the surface tension between two substances, allowing them to mix more easily .

Mode of Action

Sorbitan monooleate interacts with its targets by acting as an emulsifier, which helps mix oil and water. It achieves this by reducing the surface tension between the oil and water molecules, allowing them to combine more readily . This results in a stable emulsion, where tiny droplets of one liquid are dispersed in another .

Biochemical Pathways

The primary biochemical pathway involved in the action of sorbitan monooleate is the process of emulsification. This process involves the dispersion of one liquid in another immiscible liquid. Sorbitan monooleate, being a surfactant, lowers the surface tension between the two liquids, allowing them to mix .

Pharmacokinetics

As a surfactant, it is known to influence the absorption and distribution of drugs in the body by improving their solubility .

Result of Action

The primary result of sorbitan monooleate’s action is the formation of a stable emulsion. This can improve the texture, appearance, and shelf life of various products . In pharmaceuticals, it can enhance the solubility of poorly soluble drugs, improving their bioavailability .

Action Environment

The action of sorbitan monooleate can be influenced by various environmental factors. For instance, the presence of other substances, pH, and temperature can affect its emulsifying properties . It is also worth noting that sorbitan monooleate is soluble in 2-ethoxy ethanol, methanol, ethanol, and ether, and should be stored at room temperature .

Vorbereitungsmethoden

Sorbitanmonooleat wird durch die Veresterung von Sorbit und Ölsäure synthetisiert. Der Prozess umfasst in der Regel zwei Hauptschritte: Veretherung gefolgt von Veresterung .

Veretherung: Sorbit wird in Gegenwart eines Katalysators (z. B. Z1) bei einer Temperatur von 150 °C für 90 Minuten verethert.

Industrielle Herstellungsverfahren verwenden häufig Verbundkatalysatoren wie Natriumhydroxid und hochreines Phosphit, um die Reaktionszeiten zu verkürzen und die Produktionskosten zu senken .

Analyse Chemischer Reaktionen

Sorbitanmonooleat unterliegt hauptsächlich Veresterungsreaktionen. Es kann auch an anderen Reaktionstypen teilnehmen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden, abhängig von den Reaktionsbedingungen.

Reduktion: Reduktionsreaktionen können this compound in verschiedene reduzierte Formen umwandeln.

Substitution: Substitutionsreaktionen können auftreten, bei denen die Oleatgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

Sorbitanmonooleat gehört zu einer Familie von Sorbitestern, zu denen gehören:

Sorbitanmonostearat: Ähnlich in der Struktur, aber mit einer Stearatgruppe anstelle einer Oleatgruppe.

Sorbitanmonolaurat: Enthält eine Lauratgruppe und bietet unterschiedliche Emulgierungseigenschaften.

Polysorbate (z. B. Polysorbat 80): Ethoxylierte Derivate von Sorbitestern, die höhere HLB-Werte und hydrophiler sind

This compound ist aufgrund seines spezifischen HLB-Wertes und seiner Fähigkeit, Wasser-in-Öl-Emulsionen zu bilden, einzigartig, wodurch es besonders nützlich für Anwendungen ist, bei denen lipophile Emulgatoren erforderlich sind .

Eigenschaften

CAS-Nummer |

1338-43-8 |

|---|---|

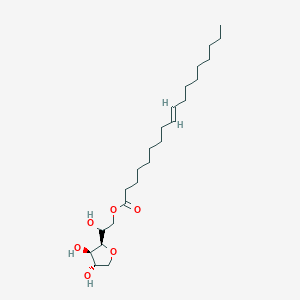

Molekularformel |

C24H44O6 |

Molekulargewicht |

428.6 g/mol |

IUPAC-Name |

[(2R)-2-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C24H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h9-10,20-21,23-26,28H,2-8,11-19H2,1H3/b10-9-/t20-,21+,23+,24?/m0/s1 |

InChI-Schlüssel |

NWGKJDSIEKMTRX-BFWOXRRGSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](C1[C@@H]([C@H](CO1)O)O)O |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |

Aussehen |

Solid powder |

Color/Form |

AMBER LIQUID |

Key on ui other cas no. |

1338-43-8 9015-08-1 |

Physikalische Beschreibung |

Liquid Yellow to amber liquid; [Merck Index] Clear deep brownish-yellow viscous liquid; [MSDSonline] |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

SOL IN MOST MINERAL & VEGETABLE OILS; INSOL IN ACETONE; SLIGHTLY SOL IN ETHER; DISPERSIBLE IN WATER |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

sorbitan monooleate sorbitan oleate Span 80 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Molecular dynamics simulations have been employed to investigate the structural properties of Sorbitan Monooleate in reverse micelles. [] These simulations provide insights into the arrangement of Sorbitan Monooleate molecules at the oil-water interface, interactions with water and oil molecules, and the role of hydrogen bonding in micelle formation.

A: Research on the pharmacokinetics of Sorbitan Monooleate in humans is limited due to its primary use as a topical and oral pharmaceutical excipient. [] After oral administration, a portion of Sorbitan Monooleate can be hydrolyzed in the gut, and the resulting fatty acids and sorbitol are absorbed and metabolized via normal pathways. [] The unhydrolyzed portion is likely excreted in feces.

A: Sorbitan Monooleate is primarily used as an excipient in drug formulations to enhance the delivery of active pharmaceutical ingredients. Its efficacy is typically evaluated in the context of improving the stability, solubility, or bioavailability of the incorporated drug rather than as a stand-alone therapeutic agent. [, , ]

ANone: Resistance mechanisms are not applicable to Sorbitan Monooleate as it is not a drug with a specific biological target.

A: While not inherently a targeting agent, Sorbitan Monooleate can be incorporated into drug delivery systems designed to improve drug targeting. [, ] For example, it can be used in the formulation of nanoparticles, microemulsions, or liposomes intended for targeted delivery to specific tissues or cells.

A: Sorbitan Monooleate finds applications across diverse disciplines, necessitating interdisciplinary collaborations:* Pharmaceutics and Material Science: Formulation scientists collaborate with material scientists to develop novel drug delivery systems using Sorbitan Monooleate-based microemulsions, nanoparticles, and nanofibers. [, , ]* Food Science and Chemistry: Food technologists work with chemists to optimize the stability and texture of food emulsions containing Sorbitan Monooleate. [] * Cosmetics and Colloid Science: Cosmetics chemists collaborate with colloid scientists to understand the interfacial behavior of Sorbitan Monooleate in emulsions for creams, lotions, and other cosmetic products. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.